molecular formula C16H19NO4 B2891217 (Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one CAS No. 538338-96-4

(Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one

Cat. No.: B2891217
CAS No.: 538338-96-4
M. Wt: 289.331
InChI Key: AGEFLOCLOZVBHN-WQLSENKSSA-N
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Description

(Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.
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Scientific Research Applications

Photochemical and Thermal Rearrangement

The compound shows potential in the field of photochemical and thermal rearrangement. A study by Lattes et al. (1982) discusses the irradiation of a spirooxaziridine, leading to the formation of a lactam product. This provides evidence for the stereoelectronic theory in photochemical and thermal rearrangements of oxaziridines, which could be relevant to similar compounds like (Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one.

Phenoxyl Radical Complexes

Phenoxyl radical complexes, including those with zinc(II), as studied by Sokolowski et al. (1997), are relevant to the study of compounds like this compound. These complexes are models for the active form of copper-containing fungal enzymes, indicating potential biochemical applications.

Chemosensor Applications

A study by Roy et al. (2019) presents a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinct excitation and emission wavelengths. This suggests potential application in sensing and detection technologies for similar compounds.

Immunomodulation and Tyrosinase Inhibition

The synthesis of a related oxazol-5-(4H)-one, which acts as an immunomodulator and tyrosinase inhibitor, is detailed by Rodrigues et al. (2015). This suggests potential applications in immune response modulation and enzymatic inhibition for compounds like this compound.

Antitumor Activity

Research on similar compounds, like the study by Ye et al. (2015), indicates potential in antitumor activity. This could imply therapeutic applications in oncology for this compound.

Formation of Hydrogen Bonds

A study by Castillo et al. (2009) on pyrazolo[3,4-d]oxazines, closely related to oxazolones, demonstrates various hydrogen bonding structures. This could suggest applications in material science or molecular engineering.

Stereoselective Synthesis

The stereoselective synthesis of derivatives, as investigated by Nativi et al. (1989), shows potential applications in stereochemistry and the synthesis of complex molecules.

Stable Carbenes and Their Transformations

A study by Glinyanaya et al. (2021) on stable halogenated carbenes indicates potential applications in the study of stable heteroaromatic carbenes and their transformations, relevant to the chemical behavior of compounds like this compound.

Catalysis in Asymmetric Hydrogenation

Compounds containing tert-butyl groups, as explored by Imamoto et al. (2012), show applications in catalysis, particularly in asymmetric hydrogenation. This may suggest catalytic roles for similar compounds.

Electrochemical Synthesis and Characterization

Electrochemical studies, like the one by Salehzadeh & Nematollahi (2014), focusing on electrogenerated compounds and their complexes, indicate potential in electrochemical synthesis and characterization of similar compounds.

Catalysis in Polymerization

Zinc complexes containing tert-butyl groups, as studied by Daneshmand et al. (2018), are used as catalysts in polymerization, suggesting potential catalytic applications for similar compounds in polymer science.

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)15-17-12(14(18)21-15)8-10-6-7-11(19-4)9-13(10)20-5/h6-9H,1-5H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEFLOCLOZVBHN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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